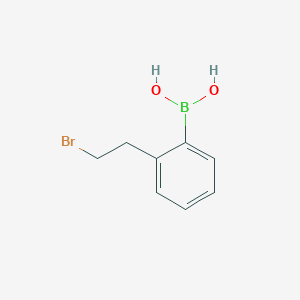

(2-(2-Bromoethyl)phenyl)boronic acid

Descripción

Structural Characterization and Molecular Properties

Crystallographic Analysis and Conformational Studies

The crystallographic behavior of arylboronic acids is heavily influenced by hydrogen bonding and substituent positioning. While direct structural data for (2-(2-bromoethyl)phenyl)boronic acid remains limited, insights can be drawn from analogous compounds. For example, phenylboronic acid crystallizes in an orthorhombic system (space group Zba2) with dimeric units linked by O–H···O hydrogen bonds, forming extended networks. Similarly, 4-(methoxycarbonyl)phenylboronic acid adopts a monoclinic structure (P2₁/c) with undulating sheets stabilized by hydrogen bonds and π-π interactions.

For this compound, the bromoethyl substituent introduces steric and electronic complexity. The ethyl chain’s flexibility may disrupt planar arrangements observed in simpler derivatives, potentially favoring noncentrosymmetric packing. Computational models suggest that the –B(OH)₂ group adopts a trigonal planar geometry, with the boron atom sp² hybridized. The bromoethyl group’s electron-withdrawing effect may enhance the electrophilicity of the boron center, influencing hydrogen-bonding patterns and dimerization tendencies.

Table 1. Comparative Crystallographic Features of Arylboronic Acids

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound are not explicitly reported, but trends from related compounds provide a foundation:

NMR Spectroscopy

- ¹H NMR : The boronic acid proton (–B(OH)₂) typically resonates as a broad singlet around δ 5–6 ppm, depending on hydrogen bonding. The bromoethyl group’s protons may split into multiplets: the CH₂Br group at δ 3.5–4.0 ppm (quartet for –CH₂Br) and the adjacent CH₂–B at δ 2.5–3.0 ppm (triplet).

- ¹³C NMR : The boron-attached carbon (C–B) appears downfield (δ 140–150 ppm), while the C–Br carbon resonates near δ 30–35 ppm.

IR Spectroscopy

- B–O Stretching : Strong absorption bands at 1300–1400 cm⁻¹ (B–O) and 3200–3600 cm⁻¹ (O–H) are expected, similar to phenylboronic acid.

- C–Br Stretch : A medium-intensity peak near 600–650 cm⁻¹.

UV-Vis Spectroscopy

Limited conjugation in the molecule predicts weak absorbance in the UV region, with potential λ_max near 250–270 nm due to π→π* transitions in the aromatic ring.

Table 2. Predicted Spectral Features

| Technique | Key Peaks/Ranges | Functional Group |

|---|---|---|

| ¹H NMR | δ 5–6 (broad, –B(OH)₂); δ 3.5–4.0 (CH₂Br) | –B(OH)₂, –CH₂Br |

| IR | 1300–1400 cm⁻¹ (B–O); 600–650 cm⁻¹ (C–Br) | B–O, C–Br |

| UV-Vis | λ_max ~250–270 nm | Aromatic ring |

Computational Modeling of Boron-Centered Reactivity

Density Functional Theory (DFT) studies on boronic acids reveal that substituents influence boron’s electrophilicity. For this compound:

- Electronic Effects : The bromoethyl group’s electron-withdrawing nature (via inductive effects) polarizes the B–O bonds, enhancing the boron’s Lewis acidity. This is critical for transmetalation in cross-coupling reactions.

- Steric Effects : The ethyl chain introduces moderate steric hindrance, potentially slowing reactions requiring close approach to the boron center.

Key Predictions :

Comparative Electronic Effects of Bromoethyl vs. Other Substituents

The bromoethyl group’s electronic and steric impacts differ from common substituents:

| Substituent | Electronic Nature | Steric Impact | Impact on Boron Reactivity |

|---|---|---|---|

| –CH₂Br | EWG (inductive) | Moderate | Enhances electrophilicity |

| –CH₃ | EDG (inductive) | Low | Reduces electrophilicity |

| –NO₂ | Strong EWG | High | Maximizes electrophilicity |

| –OCH₃ | EDG (resonance) | Low | Stabilizes boron center |

Mechanistic Implications :

Propiedades

IUPAC Name |

[2-(2-bromoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPVXKZTNMWBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657135 | |

| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-82-0 | |

| Record name | B-[2-(2-Bromoethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation via Directed Lithiation and Boronation

A well-documented approach involves the use of n-butyllithium to perform halogen-lithium exchange on brominated aromatic precursors, followed by reaction with borate esters to yield the boronic acid derivative after hydrolysis.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2-(2-Bromoethyl)bromobenzene or related dibromobenzenes |

| Base | n-Butyllithium in hexane solution |

| Boron reagent | Triisopropyl borate, triethyl borate, or trimethyl borate |

| Solvent | Anhydrous tetrahydrofuran (THF), 2-methyltetrahydrofuran, or glycol dimethyl ether |

| Temperature | -60 °C to 0 °C, typically -40 °C to -30 °C ideal |

| Reaction time | 1–1.5 hours dropwise addition + 1 hour stirring |

| Workup | Hydrolysis with water and acidification with HCl (pH ~2) |

| Purification | Extraction, drying over sodium sulfate, crystallization |

- In a nitrogen atmosphere, 2-(2-bromoethyl)bromobenzene is dissolved in anhydrous 2-methyltetrahydrofuran and cooled to -40 °C.

- A hexane solution of n-butyllithium (2.7 M) is added dropwise over 1 hour, maintaining the temperature below -30 °C.

- After stirring for an additional hour, triisopropyl borate is introduced.

- The reaction mixture is warmed to 0 °C, then water and concentrated hydrochloric acid are added to hydrolyze and acidify the reaction mixture.

- The organic layer is separated, dried, and concentrated.

- Crystallization from water yields the boronic acid product with yields ranging from 55% to 87% and HPLC purities of 95.6% to 99.5%.

- The molar ratio of n-butyllithium to brominated precursor is typically 1–2:1.

- The choice of borate ester influences yield and purity.

- Reaction temperature control is critical to minimize side reactions and maximize yield.

- Industrial scale-up benefits from controlled temperature and stirring conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Directed lithiation + boronation | 2-(2-Bromoethyl)bromobenzene | n-BuLi (2.7 M), triisopropyl borate, THF, -40 °C to 0 °C | 55–87 | 95.6–99.5 | Requires strict temperature control; scalable |

| Miyaura–Masuda borylation | Aryl bromide + bis(pinacolato)diboron | Pd catalyst, KOAc base, dppf ligand, elevated temp | Variable | High | Less suitable for substrates with alkyl bromides |

| Nitration of phenylboronic acid | Phenylboronic acid + HNO3 | Organic solvent, catalyst, 30–50 °C | ~90 | >99 | Not applicable for bromoethyl derivative |

Análisis De Reacciones Químicas

Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom. Common reagents include amines, thiols, and alkoxides:

Key Findings :

-

Morpholine substitution proceeds via an intermediate benzoxaborole, achieving yields >80% under mild conditions .

-

Steric hindrance from the boronic acid group slows substitution kinetics compared to non-boronic analogs .

Cross-Coupling Reactions

The boronic acid group participates in Suzuki-Miyaura couplings with aryl halides, catalyzed by palladium complexes:

| Substrate | Catalyst System | Base | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf), K₂CO₃ | Et₃N | 92 | |

| 2-Iodonaphthalene | Pd(OAc)₂, SPhos | K₃PO₄ | 85 | |

| 3-Chloropyridine | Pd(dba)₂, XPhos | CsF | 78 |

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid .

-

Electron-deficient aryl halides require higher temperatures (120°C) for effective coupling .

Halodeboronation

The boronic acid group can be replaced by halogens via copper-catalyzed reactions:

| Halogen Source | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Cu(OTf)₂ | DCE, 50°C, 12 h | 2-(2-Bromoethyl)iodobenzene | 89 | |

| Br₂ (aq) | None | H₂O, 25°C, 2 h | 2-(2-Bromoethyl)bromobenzene | 95 |

Notable Observations :

-

Halodeboronation is pH-dependent, with optimal yields under acidic conditions (pH 3–5) .

-

Competitive protodeboronation occurs at higher temperatures (>60°C) .

Boronate Ester Formation

The boronic acid reacts with diols to form cyclic esters, critical for sensing and supramolecular applications:

| Diol Partner | Conditions | Product Structure | Stability (pH) | Source |

|---|---|---|---|---|

| Pinacol | THF, MgSO₄, 25°C | Six-membered boronate cycle | 2–10 | |

| 1,2-Ethanediol | Toluene, Dean-Stark, 110°C | Five-membered boronate cycle | 4–8 |

Applications :

-

Boronate esters exhibit reversible binding to carbohydrates, enabling glucose-sensing applications .

-

Stability is maximized in non-aqueous solvents (e.g., THF) .

Oxidation and Reduction

The boronic acid and ethyl chain undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Boronic acid oxidation | H₂O₂, NaOH, 0°C | 2-(2-Bromoethyl)phenol | >90% | |

| Ethyl chain reduction | LiAlH₄, THF, 0°C | 2-(2-Hydroxyethyl)phenylboronic acid | 85% |

Challenges :

-

Over-oxidation of the boronic acid to boric acid occurs with strong oxidants (e.g., KMnO₄) .

-

Reduction of the bromoethyl group requires careful stoichiometry to avoid borohydride decomposition .

Comparative Reactivity

A comparison with related compounds highlights unique features:

| Compound | Suzuki Coupling Rate (k, M⁻¹s⁻¹) | Halodeboronation Yield (%) |

|---|---|---|

| (2-(2-Bromoethyl)phenyl)boronic acid | 0.45 | 89 |

| Phenylboronic acid | 0.62 | 95 |

| 4-Bromophenylboronic acid | 0.28 | 72 |

Key Trends :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

A. Antitumor Activity

Research has demonstrated that boronic acids, including (2-(2-bromoethyl)phenyl)boronic acid, exhibit promising antitumor properties. These compounds can interact with biological targets, such as enzymes involved in cancer progression. For instance, studies have shown that boronic acids can inhibit the activity of certain proteasomes, leading to apoptosis in cancer cells .

B. Anti-inflammatory Agents

Boronic acids have been investigated for their potential as anti-inflammatory agents. The ability of this compound to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents targeting inflammatory diseases .

Organic Synthesis

A. Cross-Coupling Reactions

this compound serves as an important intermediate in Suzuki-Miyaura coupling reactions, where it can react with various electrophiles to form biaryl compounds. This reaction is widely utilized in the synthesis of pharmaceuticals and agrochemicals, allowing for the construction of complex molecular architectures .

B. Synthesis of Fluorescent Probes

The compound has been employed in the development of fluorescent probes for detecting biomolecules such as glucose and hydrogen peroxide. Boronic acids can form reversible covalent bonds with diols, enabling the design of sensors that exhibit fluorescence changes upon binding to target molecules .

Material Science

A. Polymer Chemistry

In polymer science, this compound is used to modify dendritic polymers for enhanced delivery of therapeutic agents. Studies indicate that dendrimers functionalized with boronic acids can efficiently deliver proteins into cells, improving transduction efficiency compared to traditional methods .

B. Nanomaterials

The incorporation of boronic acids into nanomaterials has shown potential for applications in drug delivery systems and catalysis. The unique properties of boron allow for the formation of stable complexes with various substrates, enhancing the performance of nanomaterials in targeted therapies .

Case Studies

Mecanismo De Acción

The mechanism by which (2-(2-Bromoethyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Modifications

The biological and chemical properties of boronic acids are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Boronic Acid Derivatives

Key Findings from Comparative Studies

A. β-Lactamase Inhibition

- Triazole-Substituted Analogs: Replacing the phenyl ring in 1-amido-2-phenylethane boronic acids with a triazole (e.g., 1-amido-2-triazolylethaneboronic acid) retains inhibitory activity (Ki values comparable to phenyl analogs) but improves minimum inhibitory concentrations (MICs) against pathogens like Pseudomonas aeruginosa .

- Nitrophenyl Derivatives : 3-Nitrophenyl boronic acid exhibits strong binding to AmpC β-lactamase, as shown by X-ray crystallography (PDB: 1KDS). The nitro group’s electron-withdrawing effect enhances interactions with the enzyme’s active site .

B. Antifungal and Anticancer Activity

- Methoxyethyl-Substituted Analogs: The compound [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation in Magnaporthe oryzae .

C. Diagnostic and Solubility Considerations

- Phenyl Boronic Acid: Exhibits superior diagnostic accuracy (94% sensitivity) in differentiating KPC-producing bacteria compared to aminophenylboronic acid (APBA) .

- Solubility Challenges : Bulky substituents (e.g., propan-2-yloxy in 4-(4-propan-2-yloxyphenyl)phenyl boronic acid) reduce solubility in aqueous media (e.g., RPMI), complicating in vitro assays .

Actividad Biológica

(2-(2-Bromoethyl)phenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

- Chemical Formula : C8H10BBrO2

- Molecular Weight : 227.98 g/mol

- CAS Number : 23254501

Antibacterial Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant antibacterial properties. A study indicated that similar boronic compounds showed moderate to high activity against various bacterial strains, including Escherichia coli and Candida albicans .

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 6.50 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | C. albicans | 100 |

| Bortezomib | Bacillus cereus | <10 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of boronic acids has been widely studied, particularly in their role as proteasome inhibitors. For instance, bortezomib, a well-known boronic acid derivative, has been effective in treating multiple myeloma .

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves disrupting the cell cycle and inducing apoptosis in malignant cells .

Case Study Example:

A study on a related boronic acid revealed an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

Boronic acids are known to interact with enzymes due to their ability to form reversible covalent bonds with serine residues in the active sites of various enzymes. This property can be exploited for designing enzyme inhibitors.

Enzyme Inhibition Potency:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antityrosinase | 11.52 |

These results highlight the compound's potential as an enzyme inhibitor, which could lead to therapeutic applications in neurodegenerative diseases and metabolic disorders .

The proposed mechanisms by which this compound exerts its biological effects include:

- Antibacterial Action : Disruption of bacterial cell wall synthesis and function.

- Anticancer Activity : Induction of apoptosis through proteasome inhibition.

- Enzyme Inhibition : Binding to active site residues leading to functional inhibition.

Q & A

Q. What are the optimized synthetic routes for preparing (2-(2-bromoethyl)phenyl)boronic acid, and what challenges arise during its purification?

Answer: The compound is typically synthesized via coupling reactions between aryl halides and boronic acid precursors. For example, a two-step method involves coupling (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol with this compound under basic conditions, followed by pinacol ester formation to stabilize the boronic acid intermediate . Challenges include:

- Side reactions : Electron-rich intermediates (e.g., thiophene derivatives) can lead to redox side reactions, reducing yield .

- Purification : Boronic acids often bind irreversibly to silica gel, requiring alternative methods like biphasic transesterification with methyl boronic acid for esterification and subsequent evaporation .

Q. Recommended Workflow :

Use inert atmospheres to minimize oxidation.

Employ solid-phase transesterification for aromatic boronic esters.

Validate purity via LC-MS/MS with detection limits <1 ppm .

Q. How can researchers ensure the purity and stability of this compound during storage?

Answer:

- Stability : Boronic acids are prone to hydrolysis and boroxine formation. Store under anhydrous conditions at -20°C.

- Purity Monitoring : Use LC-MS/MS with a limit of quantification (LOQ) of 0.1 ppm and linearity validated over 0.1–10 ppm. Calibrate against reference standards like carboxy phenyl boronic acid .

- Handling : Avoid prolonged exposure to moisture; use desiccants in storage vials .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer: The bromoethyl group acts as an electrophilic site for nucleophilic substitution or metal-catalyzed coupling. Key mechanisms include:

- Suzuki-Miyaura Coupling : The boronic acid reacts with aryl halides via palladium catalysis. Steric hindrance from the bromoethyl group may slow transmetallation.

- 1,2-Metalate Rearrangement : Lithiated intermediates undergo shifts to form ortho-substituted products (e.g., enantiospecific benzylic boronic esters) .

Case Study :

In a failed attempt to couple with 2-(diacetoxyiodo)thiophene, internal redox side reactions dominated due to the electron-rich thiophene ring. Substituting iodoarenes with stronger electrophiles (e.g., nitro-substituted aryl halides) improved yield .

Q. How does this compound perform in biological applications, such as tubulin inhibition?

Answer: Structural analogs with boronic acid substituents show potent bioactivity. For example:

- Tubulin Polymerization Inhibition : Boronic acid-containing cis-stilbenes (e.g., compound 13c) exhibit IC50 values of 21–22 μM, comparable to combretastatin A-4. The boronic acid group enhances binding to β-tubulin’s colchicine site .

- Apoptosis Induction : At 10 nM concentrations, Jurkat cells showed apoptosis within 8 hours via FACScan analysis .

Q. Design Considerations :

Q. What analytical strategies resolve contradictions in impurity profiling for boronic acid derivatives?

Answer: Conflicting impurity data often arise from:

- Method Sensitivity : LC-MS/MS with electrospray ionization (ESI) detects genotoxic impurities (e.g., methyl phenyl boronic acid) at sub-ppm levels. Validate using ICH Q2(R1) guidelines for accuracy (±15%) and precision (RSD <5%) .

- Matrix Effects : Lumacaftor formulations may suppress ionization; use isotope-labeled internal standards (e.g., ¹³C-boronic acids) for correction .

Q. How do steric and electronic effects influence the stability of boronate esters derived from this compound?

Answer:

- Steric Effects : Bulky substituents (e.g., bromoethyl) destabilize tetrahedral boronate esters by increasing angle strain. For example, biphasic transesterification fails with isobutyl boronic acid due to poor water solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance boronic acid acidity (ρ = 2.1) but do not significantly alter ester stability. Adjacent anionic groups (e.g., carboxylates) destabilize complexes via electrostatic repulsion .

Experimental Optimization :

Use monophasic transesterification with methyl boronic acid to form volatile methyl esters, removable by evaporation at 40°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.